molecular formula C22H18FN3O3S B6546713 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-59-3

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546713
CAS No.: 946301-59-3
M. Wt: 423.5 g/mol
InChI Key: RFSHATZYMFIQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a benzothiazole-pyridine hybrid compound characterized by a 6-ethoxy-substituted benzothiazole core and a 3-fluorophenylmethyl group attached to the dihydropyridine ring. The ethoxy group at position 6 of the benzothiazole moiety enhances lipophilicity and may influence metabolic stability, while the 3-fluorophenylmethyl substituent likely contributes to target binding via electronic and steric effects .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-16-8-9-18-19(12-16)30-22(24-18)25-20(27)17-7-4-10-26(21(17)28)13-14-5-3-6-15(23)11-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSHATZYMFIQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of benzothiazoles and dihydropyridines. Its unique structure incorporates both a benzothiazole moiety and a dihydropyridine framework, which contribute to its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S. The presence of functional groups such as the ethoxy group and the fluorophenyl moiety enhances its solubility and reactivity.

PropertyValue
Molecular Weight405.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation. For example, it selectively inhibits kinases associated with tumor growth while sparing normal cellular pathways .
  • Fluorescent Properties : The benzothiazole ring allows for fluorescence under specific conditions, making it a potential candidate for use as a fluorescent probe in biological imaging.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 50 to 100 nM against various NSCLC lines. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against several kinases. It was found to have a high affinity for c-Met and EGFR kinases with IC50 values in the low nanomolar range (e.g., 84 nM for EGFR). This selectivity suggests potential therapeutic applications in targeted cancer therapies .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 (nM)
AnticancerNSCLC Cell Lines50 - 100
Kinase InhibitionEGFR84
c-Met564
AntimicrobialE. coliN.D.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the benzothiazole ring, the phenylmethyl group, or the pyridine/dihydropyridine core. Below is a detailed analysis:

Substituent Variations on the Benzothiazole Ring

Compound Name Benzothiazole Substituent Key Properties/Effects Reference
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 6-methyl Increased lipophilicity; methyl groups may reduce solubility compared to ethoxy.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-trifluoromethyl Trifluoromethyl enhances metabolic stability and electron-withdrawing effects.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide 6-fluoro Fluorine improves bioavailability and hydrogen-bonding potential.

Variations in the Phenylmethyl Group

Compound Name Phenylmethyl Substituent Key Properties/Effects Reference
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-fluorophenyl Fluorine enhances binding affinity via electronegativity and steric interactions.
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-chlorophenyl Chlorine increases hydrophobicity but may reduce metabolic stability.
N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4m) 3-chlorophenyl Chlorine at meta-position may disrupt target binding compared to fluorine.

Core Structure Modifications

Compound Name Core Structure Key Properties/Effects Reference
This compound 2-oxo-1,2-dihydropyridine The dihydropyridine ring may facilitate redox activity or conformational flexibility.
N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide Pyridazine-Benzothiophene Pyridazine cores are less flexible, potentially reducing bioavailability.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Acetamide Acetamide linkage may limit ring conjugation, altering electronic properties.

Key Insight : The dihydropyridine core in the target compound likely enhances conformational adaptability compared to rigid pyridazine or acetamide-based analogs, aiding in target binding .

Pharmacological Implications

While direct data on the target compound’s activity is absent, structural analogs suggest:

  • Antimicrobial Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., fluoro, chloro) exhibit activity against bacterial strains .
  • Kinase Inhibition : Dihydropyridine-carboxamide hybrids are explored as kinase inhibitors due to their ability to interact with ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.